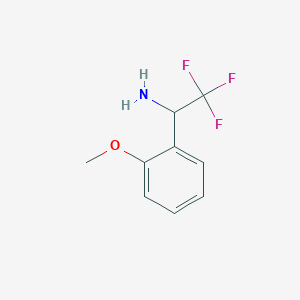

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine

Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine (CAS 886368-62-3) is a fluorinated phenethylamine derivative characterized by a trifluoroethylamine backbone and a 2-methoxyphenyl substituent. Its hydrochloride salt (CAS 1228880-25-8) is commonly used to enhance solubility and stability .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXVBSFRTBFWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine typically involves the reaction of 2-methoxyphenylacetonitrile with trifluoroacetic acid and subsequent reduction. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ethanamine group to a corresponding imine or nitrile.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Development

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural attributes allow for the modulation of neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety.

Case Study : A study demonstrated its interaction with serotonin receptors, suggesting potential applications in mood disorder therapies. The compound exhibited significant activity against certain cancer cell lines in pharmacological evaluations, indicating its broader therapeutic potential.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds. Its stability and reactivity enhance the accuracy of chemical analyses in laboratory settings.

Application Example : It has been employed in methods to improve the detection limits of various analytes, thereby facilitating more reliable results in complex mixtures .

Biochemical Research

The compound plays a crucial role in studying enzyme activities and receptor interactions. Its ability to influence biological mechanisms aids in drug discovery processes.

Research Insight : Investigations into its mechanism of action revealed that the trifluoromethyl group enhances binding affinity to certain receptors, which may lead to advancements in pharmacological applications .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its properties may contribute to more effective pest control solutions while minimizing environmental impact.

Study Overview : Research indicates that fluorinated compounds can exhibit altered biological profiles compared to their non-fluorinated counterparts, making them valuable in formulating new agrochemical products.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations on the Phenyl Ring

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (CAS 856563-09-2)

- Structure : The methoxy group is shifted to the 3-position of the phenyl ring.

- The hydrochloride salt (CAS 856758-72-0) is also available .

2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine (CAS 75703-26-3)

Fluorinated Phenyl Derivatives

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS 929642-58-0)

- Structure : Features a para-fluorophenyl group instead of methoxyphenyl.

- Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. This derivative is used in preclinical studies of CNS-targeting agents .

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2)

Stereochemical Variations

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride (CAS 1213834-55-9)

- Structure : The (S)-enantiomer of the parent compound.

- Impact : Chirality influences receptor selectivity. For example, (S)-enantiomers may exhibit higher affinity for serotonin receptors compared to (R)-forms .

(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (CAS 1389852-29-2)

Physicochemical Data

Biological Activity

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine, also known as trifluoromethylated phenethylamine, is an organofluorine compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, synthesizing findings from various studies and research articles.

- Molecular Formula : C₉H₁₁ClF₃NO

- Molecular Weight : Approximately 241.64 g/mol

- Structure : The compound features a trifluoromethyl group and a methoxyphenyl moiety, contributing to its unique chemical reactivity and stability in various solvents.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the modulation of neurotransmitter systems. Its pharmacological potential is primarily attributed to its interaction with various biological targets, although detailed mechanisms of action are still under investigation.

Key Areas of Interest

- Neurotransmitter Modulation : The compound has been explored for its ability to influence neurotransmitter systems, which could lead to advancements in treatments for neurological disorders .

- Pharmaceutical Applications : It serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological conditions and other therapeutic areas .

- Analytical Chemistry : Utilized as a reagent for detecting and quantifying specific compounds, enhancing the accuracy of chemical analyses .

- Biochemical Research : Plays a role in studying receptor interactions and enzyme activities, providing insights into biological mechanisms that aid drug discovery .

- Agricultural Chemistry : Investigated for potential applications in developing agrochemicals with reduced environmental impact .

Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with serotonin receptors demonstrated its potential to modulate serotonin signaling pathways. This modulation could have implications for treating mood disorders and anxiety-related conditions.

Study 2: Synthesis and Pharmacological Evaluation

In another research effort, the synthesis of this compound was optimized to achieve high yields (up to 99%) using green chemistry principles. The pharmacological evaluation revealed that it exhibits significant activity against certain cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine | 1391397-32-2 | Similar trifluoromethyl structure; different phenyl substitution |

| 3-(Trifluoromethyl)aniline | 402-84-0 | Trifluoromethyl group; lacks methoxy substitution |

| 4-(Trifluoromethyl)phenethylamine | 1228880-25-8 | Contains a trifluoromethyl group; different amine structure |

This table highlights the distinct characteristics of this compound through its specific methoxy substitution and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.